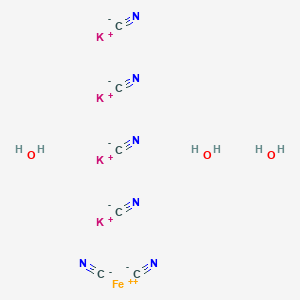
Hexafluorodisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexafluorodisiloxane is a chemical compound with the molecular formula F6OSi2. It is a member of the siloxane family, characterized by the presence of silicon-oxygen bonds. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties. This compound is used in various industrial and research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexafluorodisiloxane can be synthesized through the reaction of hexachlorodisiloxane with antimony trifluoride. The reaction typically occurs under controlled conditions to ensure the complete substitution of chlorine atoms with fluorine atoms. The general reaction is as follows:
(SiCl3)2O+6SbF3→(SiF3)2O+6SbCl3
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and precise reaction conditions to achieve high yields and purity. The process may include steps such as purification, distillation, and quality control to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: Hexafluorodisiloxane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where fluorine atoms are replaced by other functional groups.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silicon dioxide and hydrogen fluoride.
Common Reagents and Conditions:
Antimony Trifluoride: Used in the synthesis of this compound from hexachlorodisiloxane.
Water: Facilitates hydrolysis reactions.
Major Products Formed:
Silicon Dioxide (SiO2): Formed during hydrolysis.
Hydrogen Fluoride (HF): Also formed during hydrolysis.
Wissenschaftliche Forschungsanwendungen
Hexafluorodisiloxane has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Material Science: Employed in the development of advanced materials with unique properties.
Semiconductor Industry: Utilized in the production of high-purity silicon wafers and other semiconductor materials.
Surface Coatings: Applied in the creation of hydrophobic and oleophobic coatings.
Wirkmechanismus
Hexafluorodisiloxane can be compared with other similar compounds, such as:
Hexachlorodisiloxane: Similar in structure but contains chlorine atoms instead of fluorine.
Hexamethyldisiloxane: Contains methyl groups instead of fluorine atoms.
Uniqueness: this compound is unique due to its high fluorine content, which imparts distinct chemical and physical properties compared to its chlorinated and methylated counterparts. Its reactivity and stability make it valuable in various industrial and research applications.
Vergleich Mit ähnlichen Verbindungen
- Hexachlorodisiloxane
- Hexamethyldisiloxane
Eigenschaften
IUPAC Name |
trifluoro(trifluorosilyloxy)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F6OSi2/c1-8(2,3)7-9(4,5)6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBIYISMVFAYHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O([Si](F)(F)F)[Si](F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6OSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631362 |
Source


|
| Record name | Hexafluorodisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14515-39-0 |
Source


|
| Record name | Hexafluorodisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B79634.png)




